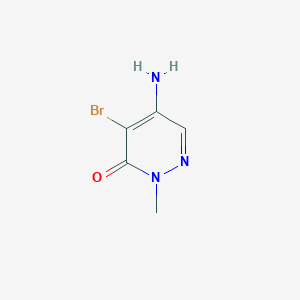

5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one

Description

Properties

IUPAC Name |

5-amino-4-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJZZCXHPXTYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495462 | |

| Record name | 5-Amino-4-bromo-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65269-63-8 | |

| Record name | 5-Amino-4-bromo-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, with detailed protocols and mechanistic insights for each stage.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities.[1][2][3] The unique structural features of the pyridazinone ring, including the presence of two nitrogen atoms and a keto group, allow for a variety of chemical modifications, making it a versatile scaffold for the design of novel therapeutic agents.[4][5] This guide focuses on the synthesis of a specific derivative, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, outlining a rational and efficient synthetic strategy.

Proposed Synthetic Pathway

The synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one can be envisioned through a three-step sequence, commencing with the formation of the core pyridazinone ring, followed by N-methylation and subsequent bromination.

Caption: Proposed three-step synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.

Step 1: Synthesis of 5-Amino-2H-pyridazin-3-one (Intermediate 1)

The initial step involves the construction of the 5-amino-substituted pyridazinone core. While various methods exist for synthesizing pyridazin-3-ones, often from γ-keto acids and hydrazine,[2][4][5] the introduction of the 5-amino group necessitates a tailored approach. A plausible method involves the cyclization of a suitable precursor with hydrazine.

Experimental Protocol

A general procedure for the synthesis of pyridazin-3-one derivatives involves the condensation of a precursor with hydrazine hydrate.[1][6]

-

To a solution of a suitable starting material (e.g., a functionalized β-cyanopropanoic acid derivative) (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Starting Material | 1.0 eq | Precursor for the pyridazinone ring |

| Hydrazine Hydrate | 1.2 eq | Nitrogen source for ring formation |

| Ethanol/Acetic Acid | - | Reaction Solvent |

Mechanistic Insights

The formation of the pyridazin-3-one ring proceeds via a condensation reaction between the carbonyl group of the precursor and one of the amino groups of hydrazine, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable heterocyclic ring.[1][6]

Step 2: N-Methylation of 5-Amino-2H-pyridazin-3-one (Intermediate 2)

The second step introduces a methyl group onto one of the nitrogen atoms of the pyridazinone ring. The regioselectivity of this alkylation is a critical consideration. In many cases, the methylation of pyridazin-3-ones preferentially occurs at the N2 position.[7]

Experimental Protocol

A general method for the N-alkylation of pyridazinones involves the use of an alkylating agent in the presence of a base.

-

To a solution of 5-Amino-2H-pyridazin-3-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the suspension.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 5-Amino-2H-pyridazin-3-one | 1.0 eq | Substrate for methylation |

| Potassium Carbonate | 1.5 eq | Base to deprotonate the nitrogen |

| Methyl Iodide/Dimethyl Sulfate | 1.2 eq | Methylating agent |

| DMF/Acetone | - | Reaction Solvent |

Causality Behind Experimental Choices

The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyridazinone and the base, promoting the reaction. Potassium carbonate is a commonly used and effective base for the deprotonation of the N-H bond in the pyridazinone ring, forming a nucleophilic anion that readily reacts with the electrophilic methylating agent.

Step 3: Bromination of 5-Amino-2-methyl-2H-pyridazin-3-one (Target Compound)

The final step is the regioselective bromination of the pyridazinone ring at the 4-position. The presence of the electron-donating amino group at the 5-position activates the ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the adjacent carbon atom. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[8]

Experimental Protocol

A general procedure for the bromination of activated heterocyclic compounds using NBS is as follows:

-

Dissolve 5-Amino-2-methyl-2H-pyridazin-3-one (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or chloroform (CHCl₃).

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the residue with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 5-Amino-2-methyl-2H-pyridazin-3-one | 1.0 eq | Substrate for bromination |

| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |

| Acetonitrile/Chloroform | - | Reaction Solvent |

Mechanistic Insights

The bromination proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the pyridazinone ring, particularly at the ortho and para positions. In this case, the C4 position is activated for electrophilic attack by the bromonium ion (Br⁺) generated from NBS.

Caption: Mechanism of electrophilic bromination of the activated pyridazinone ring.

Conclusion

This technical guide outlines a feasible and scientifically sound synthetic pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one. The described three-step sequence, involving pyridazinone ring formation, N-methylation, and regioselective bromination, provides a clear roadmap for researchers in the field of medicinal and organic chemistry. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions.

References

-

Al-Omar, M. A., & Al-Mohizea, A. M. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 10345–10360. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3169. [Link]

- WO2019145177A1 - Bromination of pyridine derivatives. (2019).

-

3(2H)-Pyridazinone, 5-amino-4-chloro-2-methyl-. (n.d.). Substance Details - EPA. [Link]

-

(PDF) Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). ResearchGate. [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3786. [Link]

-

El-Sayed, M. A. A., & El-Gaby, M. S. A. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(11), 1851. [Link]

-

Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry – A European Journal, 31(e202501589). [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (n.d.). RSC Publishing. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

-

Methylation regioselectivity prediction through machine learning. (n.d.). WUR eDepot. [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. (2021). Tetrahedron, 96, 132331. [Link]

-

Facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides as further targets for nucleophilic additions. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

- EP2110380A1 - Alpha-N-methylation of amino acids. (2009).

-

Synthesis of 2-Amino-5-bromopyridine. (2009). Huaxue Shiji, 31(4), 361-363. [Link]

-

3(2H)-Pyridazinone,5-amino-4-chloro-2-[(methylthio)-3-(trifluoromethyl)phenyl]. (n.d.). ChemBK. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]

-

Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4049-4061. [Link]

-

Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. (2009). Chemical Biology & Drug Design, 73(3), 287-291. [Link]

-

α1-Adrenoceptor antagonists. 5. Pyridazinone-arylpiperazines. Probing the influence on affinity and selectivity of both ortho-Alkoxy groups at the arylpiperazine moiety and cyclic substituents at the pyridazinone nucleus. (n.d.). Sci-Hub. [Link]

-

5-Amino-2-(2-bromo-4-methylphenyl)pyridazin-3-one. (n.d.). PubChem. [Link]

-

STUDIES OF REARRANGEMENT REACTION. VIII. RING-CONTRACTION FROM PYRIDAZINONE DERIVATIVES TO PYRAZOLONE DERIVATIVES. (1964). Chemical & Pharmaceutical Bulletin, 12, 176-182. [Link]

Sources

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Characterization of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one

An In-depth Technical Guide to the Physicochemical

This document provides a comprehensive technical framework for the analytical characterization of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough and systematic characterization is the foundational step for any further research, from mechanism-of-action studies to drug development campaigns.

This guide is structured to provide not just protocols, but the scientific rationale behind the selection of each analytical technique, ensuring a robust and self-validating characterization workflow.

Core Molecular Identity and Physicochemical Properties

The initial step in characterizing any compound is to establish its fundamental identity and theoretical properties. These values serve as a benchmark against which all subsequent experimental data are compared.

Table 1: Core Identifiers and Computed Properties for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one

| Property | Value | Source |

| CAS Number | 65269-63-8 | [4] |

| Molecular Formula | C₅H₆BrN₃O | [4] |

| Molecular Weight | 204.03 g/mol | [4] |

| SMILES | O=C1C(Br)=C(N)C=NN1C | [4] |

The Characterization Workflow: A Multi-Technique Approach

A single analytical technique is insufficient for unambiguous structural confirmation and purity assessment. A synergistic workflow, employing orthogonal methods, is essential for building a complete and trustworthy data package. The following diagram outlines a logical and efficient workflow for the characterization of the title compound.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Structural Elucidation: Spectroscopic Methodologies

Spectroscopy is the cornerstone of chemical characterization, providing detailed information about molecular structure, connectivity, and functional groups.

Mass Spectrometry (MS)

Expertise & Rationale: MS is the definitive technique for confirming the molecular weight of a compound. For halogenated molecules like the title compound, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. It not only provides an exact mass to four or five decimal places, confirming the elemental composition, but also allows for the clear observation of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which serves as a self-validating feature of the data.

Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this stock solution 1:1000 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Operate in positive ion mode (ESI+). The pyridazinone nitrogen atoms are readily protonated.

-

Data Acquisition: Scan over a mass range of m/z 100-500.

-

Analysis:

-

Look for the protonated molecular ion [M+H]⁺.

-

Expected Exact Mass for [C₅H₇BrN₃O]⁺: 203.9821.

-

Verify the presence of two major peaks separated by ~2 m/z units with nearly equal intensity (A and A+2 pattern), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is unparalleled for determining the precise arrangement and connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving many pyridazinones and allows for the observation of exchangeable protons (like those on the amino group).[5][6]

Logical Framework for Spectral Interpretation

Caption: Correlation of structural fragments to their expected NMR spectral signatures.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program.

-

Data Analysis: Process the data (Fourier transform, phase, and baseline correction). Integrate ¹H signals and reference the spectra (residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N-CH₃ | Singlet (3H) | 3.5 - 4.0 | 35 - 45 | Methyl group attached to electron-withdrawing nitrogen. |

| -NH₂ | Broad Singlet (2H) | 5.0 - 6.0 | N/A | Exchangeable protons on the amino group. |

| Ring C-H | Singlet (1H) | 7.0 - 8.0 | 125 - 135 | Aromatic proton on the pyridazinone ring. |

| C-Br | N/A | N/A | 90 - 100 | Carbon attached to bromine, shielded. |

| C-NH₂ | N/A | N/A | 145 - 155 | Carbon attached to the amino group, deshielded. |

| C=O | N/A | N/A | 155 - 165 | Carbonyl carbon, highly deshielded. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For the title compound, key absorbances include the carbonyl (C=O) stretch of the pyridazinone ring, the N-H stretches of the primary amine, and C-Br vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Analysis: Identify characteristic absorption bands.

Table 3: Key FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 1680 - 1640 | C=O Stretch | Amide/Lactam in pyridazinone ring[5] |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1550 - 1480 | C=C & C=N Stretch | Heteroaromatic Ring |

| 650 - 550 | C-Br Stretch | Bromoalkene |

Purity Assessment and Final Confirmation

Structural elucidation must be paired with rigorous purity analysis. An impure sample can lead to erroneous results in subsequent biological assays.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. By using a UV detector set to a wavelength where the compound absorbs strongly, one can quantify the main peak area relative to any impurity peaks, providing a precise purity value (e.g., % area).

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector, and autosampler.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

-

-

Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: ~254 nm or a wavelength of maximum absorbance determined by UV-Vis scan.

-

Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to identify the retention time. Optimize to an isocratic or shorter gradient method for routine analysis.

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) at ~1 mg/mL.

-

Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A pure compound should exhibit a single, sharp, symmetrical peak.

Melting Point Analysis

Expertise & Rationale: The melting point is a classic, simple, and effective indicator of purity. A pure crystalline solid will have a sharp and narrow melting range (typically < 2 °C). Impurities tend to depress and broaden the melting range. This technique complements HPLC by providing information on the solid-state properties of the material.

Experimental Protocol:

-

Sample Preparation: Finely powder the dry sample and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point.

-

Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Conclusion

The comprehensive characterization of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one requires a multi-faceted analytical approach. By systematically applying HRMS for molecular formula confirmation, 1D NMR for structural mapping, FTIR for functional group identification, HPLC for purity assessment, and melting point analysis for solid-state verification, researchers can build a complete and trustworthy data package. This rigorous foundation is indispensable for ensuring the validity and reproducibility of any subsequent biological or chemical investigations involving this promising heterocyclic scaffold.

References

-

El-Gazzar, A. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

-

Abdel-Nasser, M., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Available at: [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Available at: [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Available at: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. sarpublication.com [sarpublication.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 65269-63-8|5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one (CAS No. 65269-63-8).[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating foundational spectroscopic principles with comparative data from structurally related pyridazinone derivatives, this guide serves as a practical manual for the synthesis, characterization, and structural verification of this important heterocyclic compound.

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anti-inflammatory and antiplatelet properties. The specific compound of interest, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, possesses a unique substitution pattern that makes it a valuable intermediate in the synthesis of more complex molecules. Accurate structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery pipelines.

Molecular Structure and Key Features:

-

CAS Number: 65269-63-8[1]

-

Molecular Formula: C₅H₆BrN₃O[1]

-

Molecular Weight: 204.03 g/mol [1]

-

Core Structure: A pyridazin-3-one ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

Substituents:

-

An amino group (-NH₂) at the C5 position.

-

A bromine atom (-Br) at the C4 position.

-

A methyl group (-CH₃) at the N2 position.

-

The strategic placement of these functional groups dictates the molecule's chemical reactivity and its spectroscopic signature. This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS to provide a clear and verifiable structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Mapping the Proton Environment

The simplicity of the proton NMR spectrum for this molecule is a direct reflection of its symmetry and the limited number of non-exchangeable protons. The analysis of chemical shifts (δ), integration values, and coupling patterns is key to confirming the substitution pattern.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| -NH₂ | ~6.0 - 7.0 | Broad Singlet | 2H | The amino protons are exchangeable and typically appear as a broad singlet. Their chemical shift can vary with concentration and temperature. In related amino-pyridazinone structures, these protons often resonate in this downfield region due to the electronic effects of the heterocyclic ring. |

| -CH (C6-H) | ~7.5 - 8.0 | Singlet | 1H | This lone aromatic proton on the pyridazinone ring is expected to be a singlet as it has no adjacent protons to couple with. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the carbonyl group. |

| -CH₃ (N-CH₃) | ~3.4 - 3.6 | Singlet | 3H | The methyl group attached to the nitrogen atom will appear as a sharp singlet. Its chemical shift is characteristic of an N-methyl group in a heterocyclic system. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₂ protons.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Mechanistic Insights |

| C=O (C3) | ~155 - 165 | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of amide-like carbonyls within a heterocyclic ring. |

| C-NH₂ (C5) | ~145 - 155 | The carbon atom attached to the amino group is also deshielded due to the electron-withdrawing nature of the nitrogen atom and its position within the aromatic ring. |

| C-H (C6) | ~130 - 140 | This aromatic methine carbon resonates in the typical aromatic region. |

| C-Br (C4) | ~110 - 120 | The carbon atom bonded to the bromine atom is expected to be in this region. The "heavy atom effect" of bromine influences its chemical shift. |

| N-CH₃ | ~35 - 45 | The methyl carbon attached to the nitrogen atom appears in the aliphatic region, consistent with N-alkyl groups in similar heterocyclic systems. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) to ensure each unique carbon appears as a singlet.

-

Number of Scans: A higher number of scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, perform a Fourier transform, phase correction, and calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one will be dominated by vibrations from the amino, carbonyl, and aromatic moieties.

Predicted IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |

| 3400 - 3200 | N-H Stretch | Amino (-NH₂) | The presence of two distinct peaks in this region (symmetric and asymmetric stretching) would be strong evidence for the primary amine. |

| 1680 - 1640 | C=O Stretch | Carbonyl (Amide) | A strong, sharp absorption band in this region is characteristic of the cyclic amide (lactam) carbonyl group in the pyridazinone ring. |

| 1620 - 1580 | C=C and C=N Stretch | Aromatic Ring | These absorptions correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic ring. |

| ~1350 | C-N Stretch | Aromatic Amine | This band arises from the stretching of the C-N bond of the amino group attached to the aromatic ring. |

| 700 - 550 | C-Br Stretch | Carbon-Bromine | A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Analysis: Identify and label the major absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Assignment | Interpretation and Fragmentation Pathway |

| 203/205 | [M]⁺ | The molecular ion peak. The presence of a doublet with approximately equal intensity (the M+2 peak) is a definitive indicator of the presence of one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 188/190 | [M - CH₃]⁺ | Loss of the methyl group from the molecular ion. |

| 124 | [M - Br]⁺ | Loss of the bromine atom, a common fragmentation pathway for bromo-substituted compounds. |

| 82 | [M - Br - NCO]⁺ | Subsequent loss of a neutral isocyanate fragment after the initial loss of bromine. |

Experimental Protocol for Mass Spectrometry (GC-MS or Direct Infusion ESI-MS):

-

Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane. For direct infusion Electrospray Ionization (ESI-MS), prepare a dilute solution in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization and accurate mass determination.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

-

Data Acquisition: Acquire data over a mass range of 50-500 m/z.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the measured exact mass should be within 5 ppm of the calculated theoretical mass.

Molecular Structure and Fragmentation Visualization:

Caption: Molecular structure and key mass spectrometry fragmentation pathways.

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is a synergistic process that relies on the collective evidence from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization of the molecule. This guide provides the foundational knowledge and expected data for researchers to confidently synthesize and verify the structure of this important heterocyclic compound, ensuring its purity and suitability for further applications in medicinal chemistry and materials science.

References

-

El-Sayed, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(3), 1007. Available at: [Link]

Sources

Physical and chemical properties of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information on its fundamental properties, alongside data from closely related pyridazinone analogues. The guide covers the core chemical and physical characteristics, discusses general synthetic strategies and expected reactivity patterns, and explores the potential pharmacological applications based on the known bioactivity of the pyridazinone scaffold. This document aims to serve as a foundational resource for researchers, highlighting both the known aspects and the existing knowledge gaps to guide future investigation.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazinone moiety is a well-established pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, analgesic, and anticancer treatments.[2] The versatility of the pyridazinone scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one represents a specific analogue within this class, featuring key functional groups—an amino group and a bromine atom—that offer potential for further chemical modification and interaction with biological targets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 65269-63-8 | [3] |

| Molecular Formula | C₅H₆BrN₃O | [3] |

| Molecular Weight | 204.03 g/mol | [3] |

| Canonical SMILES | CN1N=CC(=C(C1=O)Br)N | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Due to the lack of specific solubility data, researchers should consider performing preliminary solubility tests in a range of common organic solvents (e.g., DMSO, DMF, methanol, ethanol, dichloromethane) to establish suitable conditions for experimental work.

Synthesis and Reactivity

General Synthetic Approaches to Pyridazinones

While a specific, detailed synthesis protocol for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is not described in the available literature, general methods for the synthesis of pyridazinone cores can be adapted. A common route involves the condensation of a γ-ketoacid with a hydrazine derivative.[4][5] For N-substituted pyridazinones like the topic compound, methylhydrazine would be the appropriate reagent.

The introduction of the amino and bromo substituents would likely involve subsequent functionalization of the pyridazinone ring. Bromination of the pyridazinone core can be achieved using standard brominating agents. The amino group could be introduced via nitration followed by reduction, or through nucleophilic aromatic substitution, depending on the reactivity of the specific positions on the ring.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.

Expected Reactivity

The chemical reactivity of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is dictated by its functional groups:

-

Amino Group: The exocyclic amino group is expected to exhibit typical reactivity, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.

-

Bromo Substituent: The bromine atom on the pyridazinone ring is a key handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position.[6] Nucleophilic aromatic substitution of the bromine may also be possible under certain conditions.[7]

-

Pyridazinone Ring: The heterocyclic core itself can participate in various transformations, although the specific reactivity will be influenced by the electronic effects of the amino and bromo substituents.

Analytical Characterization

Specific spectral data for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is not currently published. However, based on its structure, the following spectral characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a singlet for the proton on the pyridazinone ring, and a broad singlet for the amino protons. The chemical shifts of the aromatic and amino protons will be influenced by the solvent.

-

¹³C NMR: The carbon-13 NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[2] Fragmentation patterns would likely involve the loss of small molecules such as CO and N₂.

Potential Applications and Research Directions

Given the pharmacological activities of related pyridazinone derivatives, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one holds potential for investigation in several areas of drug development:

-

Anti-inflammatory Agents: Many pyridazinone derivatives have shown anti-inflammatory properties.[8][9] This compound could be evaluated in assays for the inhibition of inflammatory mediators.

-

Antiviral Activity: Certain pyridazinones have been explored for their antiviral effects.[10]

-

Cardiovascular Diseases: The pyridazinone scaffold is present in some cardiovascular drugs.[4] The potential of this compound to modulate cardiovascular targets could be a fruitful area of research.

-

Oncology: The amenability of the bromine atom to cross-coupling reactions makes this compound a valuable intermediate for the synthesis of more complex molecules that could be screened for anticancer activity.[11]

Logical Flow for Investigating Therapeutic Potential:

Caption: A logical workflow for the investigation of therapeutic potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is not widely available. However, based on the safety information for structurally related amino-bromo aromatic compounds, the following precautions should be taken:

-

Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12][13]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly sealed container in a cool, dry place.

-

Researchers should always consult a comprehensive, up-to-date SDS from the supplier before handling this compound and perform a thorough risk assessment for any experimental procedures.

Conclusion

5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While there is a notable absence of specific experimental data for this molecule, this guide provides a framework for its study based on the well-documented chemistry and biology of the pyridazinone class. The presence of versatile functional groups suggests that this compound could be a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, reactivity, and pharmacological profile.

References

-

5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. (2012). PMC. Retrieved January 28, 2026, from [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. Retrieved January 28, 2026, from [Link]

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). PMC. Retrieved January 28, 2026, from [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

4-Bromo-5-methyl-2-(2-methylphenyl)pyridazin-3-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

5-Hydroxy-4-methoxy-2-methyl-2H-pyridazin-3-one. (n.d.). SpectraBase. Retrieved January 28, 2026, from [Link]

-

5-Amino-2-(2-bromo-4-methylphenyl)pyridazin-3-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Safety Data Sheet. (2024). Jubilant Ingrevia. Retrieved January 28, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Safe Synthesis of 4,7-Dibromo[8][10][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]

-

The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (n.d.). Retrieved January 28, 2026, from [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PMC. Retrieved January 28, 2026, from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

4-Bromoaniline - SAFETY DATA SHEET. (2012). Retrieved January 28, 2026, from [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

(E)-4-amino-3-bromo-5-methylhex-3-en-2-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 65269-63-8|5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one|BLD Pharm [bldpharm.com]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Scaffold: A Privileged Core for Modulating Biological Systems

Abstract

The pyridazinone nucleus, a versatile six-membered nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the pharmacological potential of pyridazinone derivatives, with a focus on their cardiotonic, antihypertensive, anticancer, and anti-inflammatory properties. By delving into the underlying mechanisms of action, detailing robust experimental protocols, and analyzing structure-activity relationships, this document serves as an in-depth resource for researchers and drug development professionals. Our aim is to not only present established knowledge but also to illuminate the causality behind experimental design, thereby empowering the next wave of innovation in pyridazinone-based therapeutics.

The Pyridazinone Core: Structural Features and Synthetic Versatility

The inherent chemical properties of the pyridazinone ring, characterized by its diazine structure with an adjacent carbonyl group, make it a highly adaptable scaffold. The two nitrogen atoms offer sites for hydrogen bonding and potential metabolic stability, while the ring system itself can be readily functionalized at multiple positions. This synthetic tractability allows for the fine-tuning of physicochemical properties and the optimization of interactions with diverse biological targets.

Cardiotonic Activity: Targeting Phosphodiesterase 3 for Enhanced Cardiac Performance

A significant and historically important application of pyridazinone derivatives lies in their ability to act as positive inotropic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3).[1]

Mechanism of Action: The cAMP-Dependent Pathway

In cardiac muscle cells, PDE3 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions and consequently, enhanced myocardial contractility. This mechanism provides a direct route to improving cardiac output in conditions such as congestive heart failure.

Caption: Pyridazinone derivatives inhibit PDE3, leading to increased cAMP and enhanced cardiac contractility.

Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a robust, high-throughput method for quantifying the inhibitory activity of pyridazinone derivatives against PDE3. The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP (cAMP-FAM) is used as a substrate. When uncleaved, the small cAMP-FAM molecule rotates rapidly in solution, resulting in low FP. Upon hydrolysis by PDE3, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large, slowly rotating complex that exhibits high FP. Inhibitors of PDE3 will prevent this conversion, thus maintaining a low FP signal.

Materials:

-

Recombinant human PDE3A (e.g., BPS Bioscience, Cat# 60032)

-

FAM-Cyclic-3´,5´-AMP (fluorescent substrate)

-

PDE Assay Buffer

-

Binding Agent and Binding Agent Diluent

-

Test pyridazinone derivatives dissolved in DMSO

-

Positive control inhibitor (e.g., Cilostamide)

-

Low-binding, black 96-well or 384-well plates

-

Fluorescent microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare the complete PDE assay buffer. Reconstitute the FAM-Cyclic-3´,5´-AMP in the assay buffer to the desired stock concentration. Prepare serial dilutions of the test pyridazinone derivatives and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

Enzyme Preparation: Thaw the recombinant PDE3A on ice. Dilute the enzyme to the desired working concentration (e.g., 7 pg/µl) in complete PDE assay buffer.[2] The optimal enzyme concentration should be determined empirically through an enzyme titration experiment.

-

Assay Plate Setup:

-

Blank wells: Add assay buffer only.

-

Positive control wells: Add the diluted PDE3A enzyme and the positive control inhibitor at a known inhibitory concentration.

-

Test wells: Add the diluted PDE3A enzyme and the various concentrations of the test pyridazinone derivatives.

-

No inhibitor control wells: Add the diluted PDE3A enzyme and an equivalent volume of the vehicle (e.g., DMSO in assay buffer).

-

-

Enzyme Reaction: Initiate the reaction by adding the fluorescent substrate (cAMP-FAM) to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

Termination and Detection: Add the Binding Agent (diluted in Binding Agent Diluent) to all wells to stop the enzymatic reaction and to bind the product. Incubate for a further 20-30 minutes at room temperature to allow for the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a microplate reader with appropriate excitation and emission filters (e.g., λex=470 nm and λem=528 nm).

-

Data Analysis: The inhibitory activity is calculated as the percentage decrease in the FP signal in the presence of the inhibitor compared to the no-inhibitor control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality in Experimental Design: The use of a fluorescence polarization-based assay offers several advantages, including a homogenous format (no wash steps), high sensitivity, and suitability for high-throughput screening. The choice of recombinant human PDE3A ensures the relevance of the data to human physiology. Including a known inhibitor as a positive control is essential for validating the assay's performance.

Structure-Activity Relationship (SAR) for Cardiotonic Activity

-

The pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity.[3]

-

The nitrogen of the pyridazinone ring is preferably unsubstituted for optimal PDE3 inhibition.[3]

-

A 5-methyl derivative of Imazodan was identified as a specific PDE3 inhibitor with an IC50 of 0.6 μM.[1]

-

A 4,5,6,7-tetrahydrobenzimidazole analog of a pyridazinone derivative was found to be a highly effective PDE3 inhibitor with an IC50 of 0.15 μM.[1]

Antihypertensive Activity: A Multifaceted Approach to Blood Pressure Regulation

Pyridazinone derivatives have demonstrated significant potential in the management of hypertension through various mechanisms, including direct vasodilation and inhibition of the renin-angiotensin-aldosterone system.[1]

SAR for Antihypertensive Activity

-

The presence of specific substituents such as furyl, nitro, and dimethylamino groups on the pyridazinone scaffold has been shown to enhance bioactivity and improve pharmacological selectivity for antihypertensive effects.[4]

-

The introduction of amino and carboxylic acid groups to the pyridazinone structure can improve ACE inhibitory activity.[1]

Table 1: In Vitro Vasodilatory Activity of Selected Pyridazinone Derivatives

| Compound | Substitution Pattern | Assay | Activity | Reference |

| 8a | Pyrrole-substituted aryl pyridazinone | Inhibition of phenylephrine contraction in isolated rat aorta | 48.8% inhibition | [1] |

| 8b | Pyrrole-substituted aryl pyridazinone | Inhibition of phenylephrine contraction in isolated rat aorta | 44.2% inhibition | [1] |

| 9 | 2-substituted 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Vasodilatory action | IC50 = 0.051 μM | [1] |

| 26 | Dihydropyridazin-3(2H)-one derivative | Vasorelaxant activity in rat thoracic aortic rings | IC50 = 0.08 μmol/l | [1] |

Anticancer Potential: Targeting Key Pathways in Oncology

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against a range of cancer-related targets, including receptor tyrosine kinases like VEGFR and enzymes involved in DNA repair such as PARP.[1]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Pyridazinone derivatives have been designed to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways and preventing tumor-associated angiogenesis.

Caption: A typical workflow for the discovery of pyridazinone-based anticancer agents targeting VEGFR-2.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to determine the inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Test pyridazinone derivatives and a known VEGFR-2 inhibitor (e.g., Sorafenib)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in kinase buffer.

-

Reaction Setup: To each well of the microplate, add the kinase buffer, the peptide substrate, and the test compound or control.

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout. The luminescence signal is inversely proportional to the amount of ADP, and therefore directly proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

SAR for Anticancer Activity

-

The presence of a thiourea linker and an N-phenyl substitution on the pyridazinone ring can improve the inhibitory activity against B-Raf kinase.[1]

-

For PARP inhibition, several pyridazinone derivatives are already on the market, including Olaparib (IC50 = 0.015 μM) and Talazoparib (IC50 = 0.0002 μM).[1]

-

The pyridazinone ring is considered essential for both anticancer and antimicrobial activities.[1]

Table 2: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Olaparib | PARP (Ovarian Cancer) | 0.015 μM | [1] |

| Fluzoparib | PARP (Breast, Ovarian, Gastric Cancer) | 1.46 nmol/l | [1] |

| Talazoparib | PARP (Breast, Prostate Cancer) | 0.0002 μM | [1] |

| Tepotinib | c-Met Kinase (Solid Tumors) | 0.001 μM | [1] |

| Compound 10l | A549/ATCC (NSCLC) | 1.66–100 μM (GI50) | [5] |

| Compound 17a | VEGFR-2 | Good inhibitory activity | [5] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridazinone derivatives have demonstrated notable anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[6]

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are the two main isoforms of the cyclooxygenase enzyme. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Test pyridazinone derivatives

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds, positive control, or vehicle to the rats, typically via oral gavage, one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Causality in Experimental Design: The carrageenan-induced paw edema model is a well-established and reproducible method for assessing acute inflammation. The biphasic nature of the edema development allows for the study of different inflammatory mediators. The use of a standard NSAID like indomethacin as a positive control is crucial for the validation of the experimental results.

SAR for Anti-inflammatory Activity

-

The pyridazinone core is a promising scaffold for the development of anti-inflammatory drugs, with some derivatives acting as COX-2 inhibitors.[6][7]

-

The combination of pyridazine and pyrazole pharmacophores in a single molecule has been a successful strategy for designing selective COX-2 inhibitors.

-

For some pyrido[2,3-d]pyridazine-2,8-dione derivatives, the ring-closed structure transformed a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor.[5]

Table 3: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

| Compound | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

| 5a | COX-2 | 0.77 μM | 16.70 | [8] |

| 5f | COX-2 | 1.89 μM | 13.38 | [8] |

| 4c | COX-2 | 0.26 µM | - | [9] |

| 6b | COX-2 | 0.18 µM | 6.33 | [9] |

| 4ba | PDE4B | 251 ± 18 nM | - | [3] |

Conclusion and Future Directions

The pyridazinone scaffold has unequivocally established its significance in medicinal chemistry, yielding a plethora of derivatives with potent and diverse biological activities. The synthetic accessibility of this core, coupled with the ability to modulate its pharmacological profile through targeted substitutions, ensures its continued relevance in the pursuit of novel therapeutics. Future research should focus on leveraging computational tools for the rational design of next-generation pyridazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring novel biological targets and therapeutic applications for this versatile scaffold will undoubtedly unlock new avenues for drug discovery and development.

References

-

BPS Bioscience. (n.d.). PDE3A Assay Kit. Retrieved from [Link]

-

El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(21), 1625-1653. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 2004-2023. [Link]

-

Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 591-596. [Link]

-

Spisani, S., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

-

Contreras, J. M., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS One, 12(12), e0189214. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 145, 107297. [Link]

-

Hassan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 149, 107623. [Link]

-

BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved from [Link]

-

Abdelbaset, M. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7294. [Link]

-

Abdel-rahman, H. M., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 14(12), 8235-8255. [Link]

-

El-Damasy, D. A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2201-2210. [Link]

-

Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Sino Biological. (n.d.). PDE3B, Active. Retrieved from [Link]

- Lugnier, C. (Ed.). (2005). Phosphodiesterase Methods and Protocols. Humana Press.

-

Ali, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

-

Tice, N. (2006). The Synthesis, Structure, and Reactivity of Some Organometallic-Fused Heterocycles. [Link]

-

BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved from [Link]

-

Asif, M. (2021). Pyridazinone derivatives with anticancer activity. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

-

Hassan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-benzoylphenyl)-L-tyrosine Derivatives as Potent PPARγ Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a promising class of selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists: the N-(2-benzoylphenyl)-L-tyrosine derivatives. While a specific CAS number for N-(2-benzoylphenyl)-O-[2-(5-methyl-2-pyridyl)ethyl]-L-tyrosine was not identified in the reviewed literature, this document will delve into the core chemical properties, mechanism of action, and structure-activity relationships of this well-documented series of compounds, offering valuable insights for researchers in the field of metabolic diseases.

Introduction: A Novel Class of Antidiabetic Agents

The N-(2-benzoylphenyl)-L-tyrosine derivatives have emerged as a significant class of potent and selective PPARγ agonists.[1][2] These compounds have demonstrated considerable potential as antihyperglycemic and antihyperlipidemic agents in preclinical models of type 2 diabetes, positioning them as compelling candidates for further drug development.[1][2] Their discovery stemmed from the identification of the 2-aminobenzophenone moiety as a stable and effective isostere for the chemically labile enaminone in earlier PPARγ agonists.[1][2]

A key advantage of this series is its chiral nonracemic synthesis from the readily available amino acid, L-tyrosine, which also imparts resistance to racemization.[1] The structural modifications explored within this class have led to compounds with dramatically increased in vitro functional potency and affinity for PPARγ, surpassing that of earlier agents like troglitazone.[1]

Core Chemical Properties and Structure

The fundamental structure of this class of compounds is characterized by an L-tyrosine core, N-substituted with a 2-benzoylphenyl group. The general structure allows for extensive modification at the ether-linked side chain, which has been a primary focus of optimization efforts to enhance potency, selectivity, and pharmacokinetic properties.[3][4][5]

| Property | Description | Source |

| Core Scaffold | N-(2-benzoylphenyl)-L-tyrosine | [1][2] |

| Key Functional Groups | Carboxylic acid, secondary amine, ketone, ether | [1][2][3] |

| Chirality | Synthesized from L-tyrosine, maintaining the (S)-configuration at the α-carbon. | [1] |

| Solubility | Varies with side-chain modifications; efforts have been made to improve aqueous solubility. | [4][5] |

Mechanism of Action: Selective PPARγ Agonism

The therapeutic effects of N-(2-benzoylphenyl)-L-tyrosine derivatives are mediated through their potent and selective agonism of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.

Upon activation by a ligand, such as a member of this compound class, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in adipocyte differentiation, lipid storage, and insulin signaling, ultimately leading to improved insulin sensitivity and glucose homeostasis.[6]

Structure-Activity Relationship (SAR) and Optimization

Medicinal chemistry efforts have extensively explored the structure-activity relationships of this compound class to optimize their therapeutic profile.

The Phenyl Alkyl Ether Moiety

The side chain attached to the tyrosine hydroxyl group has been a major point of diversification. Both classical medicinal chemistry and solid-phase synthesis approaches have been employed to explore a wide range of analogs.[4][5] Key findings include:

-

Replacement of Phenyl and Oxazole Rings: Substituting the phenyl ring of the phenyloxazole moiety with a 4-pyridyl group or a 4-methylpiperazine has yielded potent and selective PPARγ agonists with enhanced aqueous solubility.[4][5]

-